molecular formula C11H6ClF4N3O B1417805 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one CAS No. 1823183-47-6

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one

Cat. No. B1417805
M. Wt: 307.63 g/mol
InChI Key: YFYPAKURDRTYSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The compound has a predicted density of 1.364±0.06 g/cm3 and a predicted boiling point of 245.7±35.0 °C . Other physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Voriconazole Synthesis : This compound has been used in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involved setting the relative stereochemistry in the addition of a fluoropyrimidine derivative to an ethanone compound (Butters et al., 2001).
  • Reactions with Perfluoropropene : The compound reacts with perfluoropropene to yield various substituted pyridines, demonstrating its versatility in creating complex fluorinated structures (Banks et al., 1976).
  • Pesticide Synthesis : It is widely used in the synthesis of pesticides, particularly in the creation of 2,3-dichloro-5-trifluoromethyl pyridine, an important pyridine derivative (Lu Xin-xin, 2006).

Medicinal Chemistry

  • P2X7 Antagonist Clinical Candidate : A compound structurally related to this chemical was used in the synthesis of a P2X7 antagonist, showing potential in the treatment of mood disorders (Chrovian et al., 2018).
  • Fluazinam Fungicide : This compound is present in fluazinam, a fungicide, where it contributes to the molecule's structural and interaction properties (Jeon et al., 2013).

Advanced Chemical Synthesis Techniques

  • Fluorous Synthesis of Pyrimidines : It has been used in the fluorous synthesis of disubstituted pyrimidines, where the fluorous chain serves as a phase tag for purification (Zhang, 2003).
  • Novel Reactions with Trifluoroamine Oxide : The compound has been involved in novel reactions with trifluoroamine oxide, leading to the synthesis of various pyrimidine methyl and polyfluoroalkyl ethers (Gupta et al., 2000).

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-fluoro-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF4N3O/c1-4-7(13)10(20)19-9(18-4)8-6(12)2-5(3-17-8)11(14,15)16/h2-3H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYPAKURDRTYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one
Reactant of Route 4
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one
Reactant of Route 6
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-fluoro-6-methylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.